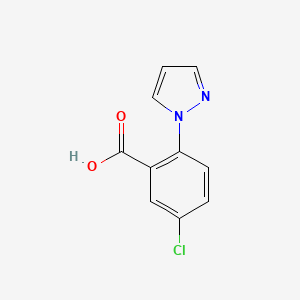

5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

描述

5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 5-position and a pyrazole ring at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in transition-metal-catalyzed reactions. For instance, it has been employed in ruthenium-catalyzed decarboxylative C–H alkylation to generate meta-alkylated products with moderate yields (59% in the synthesis of methyl 2-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]hexanoate) .

属性

IUPAC Name |

5-chloro-2-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-2-3-9(8(6-7)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTICYRNZNKGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273859 | |

| Record name | 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214622-57-7 | |

| Record name | 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Conventional Reflux Method for Pyrazole Derivatives

A widely reported method involves the synthesis of pyrazole derivatives via conventional reflux techniques, employing hydrazine hydrate and substituted benzoic acid derivatives under controlled conditions.

- Starting Materials: 5-chloro-2-hydroxy-4-methylphenyl ethanone derivatives and pentafluorobenzoic acid or tetrafluorobenzoic acid.

- Reagents: Phosphorus oxychloride (POCl3), pyridine, hydrazine hydrate, ethanol, and hydrochloric acid.

- Procedure Highlights:

- Formation of esters or ketones by reacting pentafluorobenzoic acid with 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone in the presence of POCl3 and pyridine under stirring for 20-24 hours.

- Refluxing the ester intermediates with potassium hydroxide and pyridine for several hours to yield diketone intermediates.

- Cyclization of diketones with hydrazine hydrate under reflux conditions (6-10 hours) to form the pyrazole ring.

- Isolation of the product by cooling, precipitation, washing, and recrystallization from ethanol.

This method allows the synthesis of pyrazole derivatives bearing pentafluorophenyl or tetrafluorophenyl substituents and can be adapted for 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid analogs by appropriate choice of starting materials and reaction conditions.

Cyclization Using Phosphorus Oxychloride

In some protocols, cyclization to form pyrazole-containing heterocycles is achieved by treating hydrazide intermediates with phosphorus oxychloride at elevated temperatures (around 120 °C). This method is particularly useful for synthesizing pyrazolyl benzoic acid derivatives with additional heterocyclic rings, such as oxadiazoles.

- Key Reaction: Cyclization of substituted benzoic acid N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide with POCl3.

- Outcome: Formation of pyrazolyl benzoic acid derivatives with enhanced biological activity.

- Characterization: Confirmed by IR, ^1H NMR, ^13C NMR, and LC-MS spectral analyses.

Stepwise Functional Group Transformations

Other methods involve stepwise functional group transformations starting from m-methylbenzoic acid derivatives:

- Nitration: Introduction of nitro groups onto the aromatic ring.

- Reduction: Hydrogenation to convert nitro groups to amines.

- Chlorination: Selective chlorination at the 5-position of the benzoic acid ring.

- Pyrazole Formation: Subsequent reaction with hydrazine or pyrazole precursors to form the pyrazolyl benzoic acid.

This approach allows precise control over substitution patterns and is useful for preparing this compound with high regioselectivity.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Characterization

- Spectroscopic Data: IR, ^1H NMR, and mass spectrometry are essential for confirming the structure of this compound. Characteristic peaks include aromatic C-H stretching (~3000 cm^-1), C=O stretching of carboxylic acid (~1700 cm^-1), N-H stretching (~3300 cm^-1), and signals corresponding to pyrazole protons in ^1H NMR spectra.

- Purity Assessment: Thin Layer Chromatography (TLC) using silica gel G with solvent systems such as chloroform:ethanol (6:4) or chloroform:methanol (8:2) is employed to monitor reaction progress and purity.

- Crystallization: Recrystallization from ethanol is a common purification step, yielding crystalline products suitable for further analysis and application.

化学反应分析

Types of Reactions

5-chloro-2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The pyrazole ring can participate in redox reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Coupling: Palladium catalysts in the presence of bases like triethylamine (Et3N).

Major Products

Substitution: Products with different functional groups replacing the chlorine atom.

Oxidation: Oxidized derivatives of the pyrazole ring.

Coupling: Biaryl compounds or other complex structures.

科学研究应用

Medicinal Chemistry

Therapeutic Potential

Research indicates that 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid exhibits promising therapeutic properties, particularly as an anti-inflammatory and anticancer agent. It serves as a scaffold for the development of novel pharmaceuticals targeting various diseases.

Case Study: PDE5 Inhibitors

A study highlighted the synthesis of trisubstituted pyrazolines derived from this compound, which showed improved potency as phosphodiesterase type 5 (PDE5) inhibitors compared to existing treatments like celecoxib. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole core significantly enhanced their inhibitory effects while minimizing side effects associated with traditional PDE5 inhibitors .

Antimicrobial Activity

Antibacterial Properties

Recent investigations have demonstrated that derivatives of this compound possess notable antibacterial activity against various pathogens. For instance, compounds synthesized from this scaffold exhibited minimum inhibitory concentrations (MICs) as low as 22.4 µg/mL against Bacillus subtilis and Staphylococcus aureus, indicating significant potential for developing new antibiotics amid rising antimicrobial resistance .

Agricultural Chemistry

Use in Agrochemicals

The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its structural characteristics allow it to enhance crop protection and yield effectively. Research has focused on optimizing formulations that leverage the compound's properties for better efficacy against pests and diseases affecting crops .

Material Science

Synthesis of Advanced Materials

In material science, this compound is explored for creating novel polymers and materials with unique properties. Its ability to act as a building block facilitates the development of materials with tailored characteristics suitable for various industrial applications .

Data Table: Summary of Applications

作用机制

The mechanism of action of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The pyrazole ring is known to interact with various biological targets, making it a versatile scaffold in drug design.

相似化合物的比较

Substituent Variations and Physicochemical Properties

The following table summarizes key differences between 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid and its analogs:

*Calculated based on formula C₁₀H₇ClN₂O₂. †Discrepancy noted: Molecular weight (154.17) conflicts with formula C₇H₁₀N₂O₂; likely a reporting error in the source.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves cyclization of substituted benzoic acid derivatives with pyrazole-containing precursors. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization of intermediates like substituted hydrazides, yielding heterocyclic products . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios of reactants. Purity can be enhanced via recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Combined spectroscopic techniques are critical:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1500 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons adjacent to chlorine and pyrazole moieties show distinct splitting). ¹³C NMR resolves carbonyl and aromatic carbon signals .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What crystallization strategies are effective for obtaining single crystals of this compound for X-ray analysis?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) or solvent mixtures (ethanol/water) promotes crystal growth. For X-ray refinement, the SHELX suite (e.g., SHELXL) is widely used for small-molecule structures, leveraging intensity data to resolve positional and thermal displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data, such as selective receptor activation (e.g., PPARγ vs. PPARδ)?

- Methodological Answer : Computational docking and molecular dynamics simulations help identify binding interactions. For example, this compound derivatives may form hydrogen bonds with Thr-289 in PPARδ but lack complementary interactions in PPARγ, explaining selectivity discrepancies . Experimental validation via site-directed mutagenesis of key residues (e.g., Thr→Ala mutations) can confirm mechanistic hypotheses.

Q. What strategies are recommended for analyzing regioselectivity challenges during pyrazole ring functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distributions and reactive sites. For instance, electrophilic substitution at the pyrazole N1 position is favored due to lower activation energy barriers. Experimental validation via competitive reactions with halogenating agents (e.g., NCS or NBS) under controlled temperatures can assess regiochemical outcomes .

Q. How can crystallographic data be leveraged to correlate solid-state packing with solubility or stability?

- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing. For this compound, carboxylic acid dimerization often reduces solubility, which can be mitigated by co-crystallization with hydrophilic co-formers (e.g., polyethylene glycol derivatives) .

Q. What experimental designs are optimal for evaluating metal-ion coordination potential in crown ether analogs of this compound?

- Methodological Answer : Mannich reactions with diaza-crown ethers (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) yield macrocyclic derivatives capable of metal chelation. Titration with metal salts (e.g., Cu²⁺ or Zn²⁺) monitored via UV-Vis or fluorescence spectroscopy quantifies binding constants (Kₐ). X-ray absorption spectroscopy (XAS) further elucidates coordination geometries .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and experimental bioactivity results?

- Methodological Answer : Reconcile inconsistencies by:

- Reassessing Force Fields : Use polarized continuum models (PCM) to account for solvent effects overlooked in initial docking.

- Experimental Controls : Include known agonists/antagonists (e.g., rosiglitazone for PPARγ) to validate assay conditions.

- Conformational Sampling : Perform meta-dynamics simulations to explore alternative ligand-binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。